2,3,3-trimethyl-3H-indole-5-sulfonyl chloride
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Overview
Description
2,3,3-trimethyl-3H-indole-5-sulfonyl chloride is an organic compound with the molecular formula C11H12ClNO2S. It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound is known for its applications in various fields, including organic synthesis and material science.
Mechanism of Action
Target of Action
It is known that this compound is a relatively small molecule linker used for bioconjugation . It contains a highly reactive sulfonyl group that is used to attach the linker to other molecules such as proteins or drugs .
Mode of Action
The mode of action of 2,3,3-trimethyl-3H-indole-5-sulfonyl chloride involves the formation of a covalent bond between the sulfonyl group of the compound and the target molecule, typically a protein or drug . This allows the compound to act as a linker, facilitating the attachment of various functional groups or labels to the target molecule .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known to be soluble in DMF, DMSO, and methanol , suggesting that its activity may be affected by the solvent environment. Additionally, it should be stored under an inert atmosphere at 2-8°C to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-trimethyl-3H-indole-5-sulfonyl chloride typically involves the sulfonation of 2,3,3-trimethylindole. One common method is to react 2,3,3-trimethylindole with chlorosulfonic acid, which introduces the sulfonyl chloride group at the 5-position of the indole ring. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonation processes using specialized equipment to handle the reagents and control the reaction conditions. The product is then purified through crystallization or other separation techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2,3,3-trimethyl-3H-indole-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride under specific conditions.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by oxidation reactions.
Scientific Research Applications
2,3,3-trimethyl-3H-indole-5-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Material Science: The compound is used in the development of fluorescent dyes and sensors due to its ability to form stable conjugates with peptides, proteins, and nucleic acids.
Bioconjugation: It is employed in bioconjugation techniques to label biomolecules for imaging and diagnostic purposes.
Medicinal Chemistry: The compound is explored for its potential therapeutic applications, including the development of new drugs and therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
2,3,3-trimethyl-3H-indole-5-sulfonic acid: A related compound with a sulfonic acid group instead of a sulfonyl chloride group.
2,3,3-trimethylindolenine-5-sulfonic acid potassium salt: A potassium salt derivative of the sulfonic acid compound.
Uniqueness
2,3,3-trimethyl-3H-indole-5-sulfonyl chloride is unique due to its sulfonyl chloride functional group, which imparts distinct reactivity compared to its sulfonic acid and potassium salt derivatives. This reactivity makes it a valuable intermediate in organic synthesis and bioconjugation applications.
Properties
IUPAC Name |
2,3,3-trimethylindole-5-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2S/c1-7-11(2,3)9-6-8(16(12,14)15)4-5-10(9)13-7/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSNLVAYNDFHID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C1(C)C)C=C(C=C2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
316829-38-6 |
Source
|
Record name | 2,3,3-trimethyl-3H-indole-5-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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